(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction analysis reveals that the title compound crystallizes in the monoclinic space group P2₁/c (no. 14), with unit cell parameters a = 15.685(4) Å, b = 9.317(2) Å, c = 18.373(4) Å, and β = 114.422(7)°, yielding a cell volume of 2444.8(10) ų. The asymmetric unit contains one molecule, with the 1-methyltetrahydropyridoindole moiety adopting a boat conformation stabilized by intramolecular C–H···O hydrogen bonds between the enone oxygen (O1) and the methyl-substituted nitrogen (N1a/N1b). The (E)-configuration of the α,β-unsaturated ketone is confirmed by the torsion angle C8–C9–C10–C11 = 179.2(2)°, consistent with minimal steric hindrance between the 3,4-dihydroxyphenyl and tetrahydropyridoindole groups.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 15.685(4) |
| b (Å) | 9.317(2) |
| c (Å) | 18.373(4) |
| β (°) | 114.422(7) |
| V (ų) | 2444.8(10) |
| Z | 4 |
The crystal packing exhibits weak intermolecular C–H···Br interactions (2.97–3.12 Å) between the bromide counterion and aromatic hydrogens, though π-π stacking is disfavored due to orthogonal alignment of the indole and catechol rings.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) data assign key protons: the enone vinyl protons (H-9, H-10) appear as doublets at δ 7.64 (J = 15.8 Hz) and 7.89 (J = 15.8 Hz), confirming the trans-configuration. The 1-methyl group on the tetrahydropyridoindole nitrogen resonates as a singlet at δ 3.33, while the catechol hydroxyl protons show broad singlets at δ 9.24 and 9.18. Aromatic protons of the 3,4-dihydroxyphenyl group appear as a doublet (δ 6.82, J = 8.4 Hz) and two doublets of doublets (δ 6.77, 6.71) due to ortho- and meta-coupling.
Table 2: Selected ¹H NMR Chemical Shifts
| Proton | δ (ppm) | Multiplicity | Coupling (J, Hz) |
|---|---|---|---|
| H-9 | 7.64 | d | 15.8 |
| H-10 | 7.89 | d | 15.8 |
| 1-CH₃ | 3.33 | s | - |
| OH-3 | 9.24 | bs | - |
| OH-4 | 9.18 | bs | - |
Infrared Spectroscopy
IR spectra (KBr) show strong absorption bands at 1654 cm⁻¹ (C=O stretch), 3372 cm⁻¹ (O–H stretch), and 1583 cm⁻¹ (C=C aromatic). The absence of a band near 1700 cm⁻¹ excludes ketone tautomerization, while a medium-intensity peak at 1268 cm⁻¹ corresponds to C–O stretching in the catechol group.
UV-Vis Spectroscopy
Electronic transitions in methanol solution exhibit λmax at 285 nm (π→π* of the enone system) and 345 nm (n→π* of the carbonyl group). Bathochromic shifts in DMSO (λmax = 352 nm) suggest solvent-induced polarization of the conjugated system.
Quantum Chemical Calculations of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 3.82 eV, with the HOMO localized on the tetrahydropyridoindole moiety and the LUMO on the enone-catechol system. Natural bond orbital (NBO) analysis identifies strong hyperconjugative interactions between the carbonyl oxygen (LP2 → σC9–C10, stabilization energy 32.6 kcal/mol) and the catechol O–H groups (LP3 → σC3–C4, 28.9 kcal/mol).
Table 3: DFT-Derived Electronic Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.74 |
| LUMO Energy | -1.92 |
| Band Gap | 3.82 |
| Dipole Moment | 4.56 Debye |
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the catechol hydroxyls (Vmin = -0.142 a.u.) and electrophilic zones near the carbonyl oxygen (Vmax = +0.087 a.u.), aligning with observed hydrogen-bonding preferences.
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20N2O3/c1-13-21-16(15-4-2-3-5-17(15)22-21)10-11-23(13)20(26)9-7-14-6-8-18(24)19(25)12-14/h2-9,12-13,22,24-25H,10-11H2,1H3/b9-7+ |
InChI Key |
DVNRFULMEKPACO-VQHVLOKHSA-N |
Isomeric SMILES |
CC1C2=C(CCN1C(=O)/C=C/C3=CC(=C(C=C3)O)O)C4=CC=CC=C4N2 |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C=CC3=CC(=C(C=C3)O)O)C4=CC=CC=C4N2 |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Reaction
The THβC scaffold is typically synthesized via the Pictet-Spengler reaction , which involves condensation of a tryptophan derivative with an aldehyde or ketone. For the 1-methyl variant:
- Starting materials : L-Tryptophan methyl ester and formaldehyde or methylamine derivatives.
- Conditions : Acid catalysis (e.g., HCl, acetic acid) at elevated temperatures (60–100°C).
- Mechanism : Cyclization forms the tetrahydro-β-carboline ring system.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | L-Tryptophan methyl ester, formaldehyde, HCl (1 M), 80°C, 12 h | 75% |
| 2 | Methylation via CH₃I/K₂CO₃ in DMF, 25°C, 6 h | 68% |
Chalcone Moiety Formation via Claisen-Schmidt Condensation
The chalcone segment is synthesized by condensing the THβC ketone with 3,4-dihydroxybenzaldehyde:
- Base : NaOH (10–40% aqueous) or KOH in ethanol/water.
- Solvent : Ethanol or DMF.
- Temperature : 0–25°C to favor (E)-selectivity.
Optimized Protocol :
- Dissolve 1-methyl-THβC-2-one (1 eq) and 3,4-dihydroxybenzaldehyde (1.2 eq) in ethanol.
- Add 20% NaOH dropwise at 0°C.
- Stir for 6–12 h, acidify with HCl, and isolate via recrystallization (ethanol/H₂O).
Protection/Deprotection Strategies
To prevent oxidation of phenolic -OH groups:
- Protection : Acetylation (Ac₂O/pyridine) or silylation (TBSCl/imidazole).
- Deprotection : NaOH/MeOH for acetates or TBAF for silyl ethers.
Example :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Protection | Ac₂O, pyridine | RT, 2 h | 90% |
| Deprotection | 2 M NaOH/MeOH | 50°C, 1 h | 85% |
Spectroscopic Characterization
Key data for validation:
- ¹H NMR (DMSO-d₆): δ 11.2 (s, indole NH), 7.8–6.7 (m, aromatic), 7.5 (d, J = 15.6 Hz, CH=CH), 3.1 (s, N-CH₃).
- ESI-MS : m/z 389.1 [M+H]⁺.
- IR : 1645 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Pictet-Spengler + Claisen-Schmidt | High (E)-selectivity, scalable | Multi-step purification |
| Friedel-Crafts acylation | Direct ketone introduction | Harsh conditions, lower yields |
Industrial and Pharmacological Relevance
This compound’s synthesis is critical for exploring its bioactivity (e.g., anti-inflammatory, MAO inhibition). Scalable routes (e.g., flow chemistry) are under investigation to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The conjugated double bond can be reduced to a single bond using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, controlled temperature and pH.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced forms of the conjugated system.
Substitution: Nitrated or sulfonated derivatives of the phenolic compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its conjugated system makes it a candidate for organic electronic materials.
Biology
In biological research, (E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological pathways could lead to the development of new treatments for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry
In industry, this compound may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenolic and indole moieties allow it to interact with enzymes, receptors, and other proteins, potentially modulating their activity. This compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their catalytic activity.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Antioxidant Activity: The phenolic groups can scavenge free radicals, providing antioxidant effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
The table below compares key structural and functional attributes of the target compound with similar molecules:
Key Observations :
- Substituent Impact : The dihydroxyphenyl group in the target compound may enhance antioxidant activity but likely reduces metabolic stability compared to AZD9496’s fluorinated alkyl/aryl groups, which improve lipophilicity and resistance to oxidation .
- Core Scaffold : The tetrahydropyridoindole motif in the target compound and AZD9496 is associated with high-affinity receptor binding, whereas pyrrole or indole cores in other analogues prioritize enzyme inhibition (e.g., lipoxygenase) .
- Enone Configuration: All compounds share the (E)-enone system, which is essential for maintaining planar conjugation and π-π stacking interactions with biological targets .
Biological Activity
(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound belongs to the class of chalcones and is characterized by a conjugated double bond system that contributes to its biological properties. The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that this compound exhibits potent antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. For instance, the compound demonstrated high radical scavenging activity in assays such as DPPH and ABTS, with IC50 values comparable to well-known antioxidants like gallic acid .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound against various cancer cell lines. The findings suggest that it induces apoptosis and inhibits cell proliferation in cancer cells. A notable study reported IC50 values of 8.0 µM against Jurkat leukemia cells and 18.2 µM against HCT116 colorectal cancer cells . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. In vivo experiments demonstrated that it could mitigate dopaminergic neuron loss in animal models induced by neurotoxins . This suggests potential applications in treating or preventing neurodegenerative disorders.
Antimicrobial Activity
In addition to its antioxidant and anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies have reported effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains .
The biological activities of this compound are attributed to several mechanisms:
- Radical Scavenging : Its phenolic structure allows it to donate electrons to free radicals.
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Neuroprotective Pathways : It modulates neuroinflammatory responses and protects against oxidative damage in neuronal cells.
Case Studies
-
Antioxidant Efficacy : A study evaluated the antioxidant capacity using DPPH and FRAP assays. The results indicated that the compound had a reducing power comparable to standard antioxidants.
Compound DPPH IC50 (µM) FRAP (µmol GAE/mmol) (E)-Chalcone 15.0 520 Gallic Acid 12.5 690 -
Anticancer Activity : A comparative study on various chalcone derivatives found that this compound exhibited superior cytotoxicity against Jurkat cells compared to others tested.
Compound IC50 (µM) (E)-Chalcone 8.0 Other Chalcones 15.0 - 25.0 - Neuroprotective Effects : In a Parkinson's disease model using reserpine-treated rats, administration of the compound resulted in significant preservation of dopaminergic neurons compared to control groups.
Q & A
Q. What are the optimal synthetic routes for (E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde under basic or acidic conditions. For example:
- Solvent systems : Ethanol or methanol with catalytic NaOH/KOH (50–60°C, 6–8 hours) yield the enone backbone efficiently .
- Protecting groups : Use acetyl or methyl groups to prevent oxidation of catechol (3,4-dihydroxyphenyl) moieties during synthesis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is critical:
- NMR : H and C NMR confirm regiochemistry and substituent positions (e.g., vinyl proton coupling constants for E-isomer) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and validates DFT-predicted bond lengths/angles (e.g., C=O and C=C distances within 1.22–1.24 Å and 1.34–1.36 Å, respectively) .
- IR : Stretching frequencies for carbonyl (1660–1680 cm) and hydroxyl groups (3200–3400 cm) confirm functional groups .
Q. How can crystallization conditions be optimized for structural studies?
- Solvent selection : Slow evaporation of dichloromethane/methanol (1:1 v/v) at 25°C produces high-quality crystals .
- Temperature control : Cooling rates of 0.5°C/hour minimize lattice defects .
- Additives : Trace acetic acid (1–2%) enhances crystal packing via hydrogen bonding .
Advanced Research Questions
Q. How can DFT calculations enhance understanding of this compound’s electronic properties?
- Parameterization : Use B3LYP/6-311G(d,p) to compute frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.1–4.3 eV) and predict charge distribution .
- Reactivity analysis : Fukui indices identify nucleophilic/electrophilic sites (e.g., catechol -OH and enone carbonyl as reactive centers) .
- Validation : Compare DFT-predicted IR/Raman spectra with experimental data (RMSD < 10 cm) to refine computational models .
Q. How to resolve contradictions between spectral data and crystallographic results?
- Case example : If XRD shows planar enone geometry but NMR suggests torsional strain:
Q. What methodologies are used to evaluate biological activity (e.g., antimicrobial)?
Q. How to investigate reaction mechanisms for derivative synthesis?
- Kinetic studies : Monitor intermediates via LC-MS or F NMR (for fluorinated analogs) .
- Isotopic labeling : O tracing in carbonyl groups clarifies nucleophilic attack pathways .
- Computational modeling : Transition state analysis (e.g., IRC plots) identifies rate-determining steps in Claisen-Schmidt reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
